molecular formula C39H72O5 B8111929 (S)-Glycerol 1,2-dioleate

(S)-Glycerol 1,2-dioleate

Cat. No.: B8111929
M. Wt: 621.0 g/mol
InChI Key: AFSHUZFNMVJNKX-QNGWXLTQSA-N
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Description

(S)-Glycerol 1,2-dioleate is a chemical compound that belongs to the class of glycerides, specifically a diester of glycerol and oleic acid. It is a stereoisomer of glycerol dioleate, where the glycerol backbone is in the (S)-configuration. This compound is known for its presence in various natural sources, including plant oils and animal fats. It plays a significant role in biological systems and has various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Glycerol 1,2-dioleate can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out by heating glycerol and oleic acid in the presence of the catalyst until the desired ester is formed. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. Enzymatic methods using lipases have also been explored for the production of this compound, offering a more environmentally friendly and selective approach.

Chemical Reactions Analysis

Types of Reactions: (S)-Glycerol 1,2-dioleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The ester bonds can be reduced to form glycerol and oleic acid.

    Substitution: The ester groups can be substituted with other functional groups through transesterification reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is employed.

    Substitution: Alcohols or other nucleophiles in the presence of a base or acid catalyst are used for transesterification.

Major Products:

    Oxidation: Epoxides, hydroxylated glycerides.

    Reduction: Glycerol, oleic acid.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

(S)-Glycerol 1,2-dioleate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying esterification and transesterification reactions.

    Biology: It serves as a substrate for lipase enzymes in enzymatic studies.

    Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: It is used in the formulation of cosmetics, lubricants, and food additives.

Mechanism of Action

The mechanism of action of (S)-Glycerol 1,2-dioleate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. As a substrate for lipases, it undergoes hydrolysis to release glycerol and oleic acid, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner.

Comparison with Similar Compounds

    Glycerol 1,2-dioleate (racemic mixture): Contains both ®- and (S)-enantiomers.

    Glycerol 1,3-dioleate: Differently substituted glycerol backbone.

    Glycerol trioleate: Contains three oleic acid esters.

Uniqueness: (S)-Glycerol 1,2-dioleate is unique due to its specific stereochemistry, which can influence its interaction with enzymes and biological membranes. This stereospecificity can result in different biological activities and properties compared to its racemic or other isomeric forms.

Properties

IUPAC Name

[(2S)-3-hydroxy-2-octadec-9-enoyloxypropyl] octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/t37-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHUZFNMVJNKX-QNGWXLTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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